alpha-Methyl-L-valine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

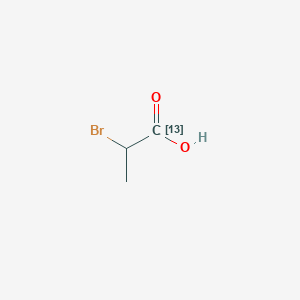

Alpha-Methyl-L-valine hydrochloride is an off-white solid . It is used in the preparation of medicinal and herbicidal agents . The molecular formula is C6H13NO2 and the molecular weight is 131.17 .

Molecular Structure Analysis

The molecular structure of alpha-Methyl-L-valine hydrochloride consists of a central carbon atom bonded to a carboxyl group (COOH), an amino group (NH2), a hydrogen atom, and a methyl group (CH3). The molecule also contains a chiral center, which gives it its L-configuration .Chemical Reactions Analysis

In synthetic peptides, alpha-Methyl-L-valine (L-AMV) has been used to replace alpha-aminoisobutyric acid (Aib) residues to enhance their helical extent . The L-AMV-containing peptide exhibits a significantly stronger preference for conferring α-helical character .Physical And Chemical Properties Analysis

Alpha-Methyl-L-valine hydrochloride has a melting point of >225°C (dec.) and a predicted boiling point of 217.7±23.0 °C . It has a predicted density of 1.038±0.06 g/cm3 . It is slightly soluble in water .科学研究应用

Peptide Synthesis

Alpha-Methyl-L-valine hydrochloride: is commonly used in the synthesis of peptides. It serves as an important building block for the creation of complex peptide chains, which are essential in the study of protein functions and interactions. The compound’s ability to form stable bonds and its compatibility with various reagents make it a valuable asset in peptide synthesis protocols .

Medicinal Chemistry

In medicinal chemistry, alpha-Methyl-L-valine hydrochloride is utilized for the development of novel therapeutic agents. Its structure is often incorporated into the design of drugs that target specific proteins or enzymes within the body, potentially leading to treatments for a range of diseases .

Herbicide Development

The compound’s unique properties are exploited in the field of agrochemistry, particularly in the development of herbicides. By interfering with the growth of unwanted plants, alpha-Methyl-L-valine hydrochloride -based herbicides can enhance crop yields and reduce agricultural waste .

Biomimetic Research

Alpha-Methyl-L-valine hydrochloride: plays a role in biomimetic research, where scientists create and study materials that imitate biological processes. Its incorporation into synthetic molecules can help in understanding and replicating complex biological mechanisms .

Chiral Resolution Agents

Due to its chiral nature, alpha-Methyl-L-valine hydrochloride is used as a resolving agent in the separation of enantiomers. This is crucial in the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety .

Structural Studies of Amino Acids

Researchers use alpha-Methyl-L-valine hydrochloride in structural studies to better understand the physical and chemical properties of amino acids. These studies can provide insights into the behavior of amino acids under various conditions, which is fundamental to the field of biochemistry .

安全和危害

未来方向

作用机制

Target of Action

Alpha-Methyl-L-Valine Hydrochloride is a derivative of the essential amino acid, Valine . Valine is a branched-chain amino acid (BCAA) that plays a crucial role in stimulating muscle growth and tissue repair . It is also a precursor in the penicillin biosynthetic pathway . .

Mode of Action

Valine, like other BCAAs, is known to interact with various enzymes and proteins involved in muscle metabolism and tissue repair .

Biochemical Pathways

Valine, and potentially Alpha-Methyl-L-Valine Hydrochloride, is involved in several biochemical pathways. Valine is part of the BCAA family, which are known to regulate skeletal muscle metabolism . The catabolism of valine starts with the removal of the amino group by transamination, giving alpha-ketoisovalerate, an alpha-keto acid, which is converted to isobutyryl-CoA through oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase complex .

Pharmacokinetics

It is known to be a solid, off-white compound with a slightly soluble property in water . Its melting point is greater than 225°C (decomposition), and it has a predicted boiling point of 217.7±23.0 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Valine is known to prevent the breakdown of muscle by supplying the muscles with extra glucose responsible for energy production during physical activity .

属性

IUPAC Name |

(2S)-2-amino-2,3-dimethylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)6(3,7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXAGOKNORCIIB-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Methyl-L-valine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B1285341.png)